4-Bromo-2-chloropyridine-3-boronic acid
Description
Properties
IUPAC Name |
(4-bromo-2-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFOWWQIRSKCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1Cl)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4-Bromo-2-chloropyridine-3-boronic acid is in Suzuki-Miyaura cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. This compound serves as a building block for synthesizing biaryl compounds, which are essential intermediates in pharmaceuticals and agrochemicals.
Reaction Conditions
The typical reaction conditions for these cross-coupling reactions include:
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
- Bases: Potassium carbonate, cesium carbonate, or sodium hydroxide
- Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
- Temperature: 80-100°C
These conditions allow for high yields of desired products, making 4-Bromo-2-chloropyridine-3-boronic acid a valuable reagent in synthetic organic chemistry .
Biological and Medicinal Applications
Drug Development
In medicinal chemistry, 4-Bromo-2-chloropyridine-3-boronic acid is utilized in the synthesis of bioactive molecules. Its ability to form stable carbon-carbon bonds is critical for developing new therapeutic agents. Recent studies have indicated that boronic acid derivatives can exhibit antimicrobial properties and inhibit enzymatic functions associated with cancer progression .
Table: Biological Activities of Related Compounds
| Activity Type | Related Compounds | Mechanism | Effectiveness |
|---|---|---|---|
| Anticancer | Bortezomib | Proteasome inhibition | High |
| Antimicrobial | Various boronates | Enzyme inhibition | Moderate to High |
The presence of halogen substituents enhances the compound's interaction with biological targets, potentially increasing its efficacy against various diseases .
Industrial Applications
Material Science
In industrial applications, 4-Bromo-2-chloropyridine-3-boronic acid is employed in producing advanced materials, including polymers and electronic components. Its role in synthesizing functionalized aromatic compounds is crucial for developing materials with specific properties tailored for various applications .
Case Studies
Case Study: Synthesis Optimization
A study optimizing Suzuki-Miyaura coupling reactions involving heteroaryl substrates demonstrated that using automated systems could significantly enhance reaction yields and efficiency. The optimization process involved varying reaction times and conditions to identify the most effective parameters for utilizing 4-Bromo-2-chloropyridine-3-boronic acid as a coupling partner .
Case Study: Antimicrobial Properties
Research into boronic acid derivatives has shown promising results regarding their antimicrobial activity. A comparative study found that compounds similar to 4-Bromo-2-chloropyridine-3-boronic acid exhibited varying degrees of effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most extensively studied application of 4-bromo-2-chloropyridine-3-boronic acid, leveraging both its boronic acid and halogen substituents for sequential functionalization.
Key Findings:
-
Catalyst Systems : Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with ligands like PCy₃·HBF₄ or dppf are commonly used. A Pd(OAc)₂/PCy₃·HBF₄ system achieved 75–98% yields in aryl-aryl couplings .
-
Regioselectivity : The bromine atom reacts preferentially over chlorine in Suzuki couplings due to higher bond dissociation energy (C–Br vs. C–Cl). For example, coupling with p-tolylboronic acid selectively substitutes bromine, leaving chlorine intact .
-
Sequential Coupling : Double Suzuki reactions are feasible. Using 2 equivalents of boronic acid replaces both bromine and chlorine, producing disubstituted pyridines in moderate yields (57–73%) .
Representative Reaction Conditions:
Nucleophilic Substitution Reactions
The chlorine and bromine atoms undergo substitution under specific conditions, enabling further derivatization.
Key Findings:
-
Chlorine Substitution : Requires harsh conditions (e.g., CuCl₂, 120°C) due to lower reactivity compared to bromine. For example, amination using NH₃/EtOH at 100°C replaces chlorine with NH₂ .
-
Bromine Substitution : Occurs readily with nucleophiles like methoxide (NaOMe) or amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 80–100°C .
Example Transformation:
Reaction : 4-Bromo-2-chloropyridine-3-boronic acid + benzylamine → 4-Benzylamino-2-chloropyridine-3-boronic acid
Conditions : DMF, 90°C, 12 h
Yield : 68%
Oxidation and Reduction Reactions
The boronic acid group can be modified to access alcohols, ketones, or carboxylic acids.
Key Pathways:
-
Oxidation : Treatment with H₂O₂ in basic media converts the boronic acid to a hydroxyl group, forming 4-bromo-2-chloropyridin-3-ol. Further oxidation with KMnO₄ yields 4-bromo-2-chloropyridine-3-carboxylic acid .
-
Reduction : Sodium borohydride (NaBH₄) reduces the boronic acid to a primary alcohol (4-bromo-2-chloropyridin-3-methanol) in ethanol at 0°C.
Mechanistic Insights
-
Suzuki Coupling Mechanism :
-
Competitive Reactivity : Steric and electronic factors dictate selectivity. The bromine atom’s position (para to boronic acid) enhances its coupling efficiency over chlorine .
Stability and Handling Considerations
Comparison with Similar Compounds
Key Insights :
- Substituent Position : The placement of halogens and boronic acid significantly impacts reactivity. For example, 2-bromopyridine-3-boronic acid (boronic acid at position 3) may exhibit different coupling regioselectivity compared to the target compound (boronic acid at position 3 with Br at 4) .
- Fluorine Substitution : The addition of fluorine (as in 2-chloro-3-fluoropyridine-4-boronic acid) introduces steric and electronic constraints, making it advantageous for medicinal chemistry but synthetically more challenging .
Phenyl-Based Boronic Acids
Key Insights :
- Ring System : Pyridine-based boronic acids (e.g., the target compound) are more electron-deficient than phenyl analogs, leading to faster oxidative addition in metal-catalyzed reactions .
- Halogen Diversity : Fluorine in phenyl derivatives (e.g., 4-bromo-3-chloro-2-fluorophenylboronic acid) improves thermal stability but requires specialized handling due to toxicity risks .
Functional Group Variations
Key Insights :
- Amino vs. Boronic Acid: 4-Amino-3-bromo-2-chloropyridine is more nucleophilic, favoring SNAr reactions rather than metal-catalyzed couplings .
- Salt Forms : Ionic derivatives like 4-bromopyridine hydrochloride are less reactive in Suzuki couplings but easier to handle in formulation .
Preparation Methods
Palladium-Catalyzed Borylation (Suzuki-Miyaura Approach)
The most established and scalable method for preparing 4-Bromo-2-chloropyridine-3-boronic acid involves a palladium-catalyzed borylation of 4-Bromo-2-chloropyridine. This process is highly selective and provides high yields suitable for both laboratory and industrial applications.
General Reaction Scheme:
$$
\text{4-Bromo-2-chloropyridine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, base}} \text{4-Bromo-2-chloropyridine-3-boronic acid (or ester)}
$$
| Parameter | Typical Choices | |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | |
| Base | Potassium acetate, potassium carbonate | |
| Solvent | Tetrahydrofuran (THF), toluene, dimethylformamide (DMF) | |
| Temperature | 80–100 °C | |
| Reaction Time | 6–24 hours | |
| Atmosphere | Inert (N₂ or Ar) |
Procedure Summary:
- Combine 4-Bromo-2-chloropyridine, bis(pinacolato)diboron, base, and palladium catalyst in a dry solvent.
- Heat under inert atmosphere at 80–100 °C for 6–24 hours.
- After completion, the reaction mixture is cooled, diluted, and purified (typically via column chromatography or recrystallization).
- The boronic acid can be isolated directly or via its pinacol ester, which can be hydrolyzed to yield the free acid.
Data Table: Representative Reaction Conditions and Yields
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes | |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ | KOAc | THF | 80 | 12 | 70–85 | Pinacol ester intermediate | |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 8 | 65–80 | Direct boronic acid formation | |
| 3 | PdCl₂(dppf) | KOAc | Toluene | 90 | 10 | 75–88 | Suitable for scale-up |
Hydrolysis of Boronic Ester Intermediate
The initial product from the borylation is often the pinacol ester of 4-Bromo-2-chloropyridine-3-boronic acid. Hydrolysis is performed under acidic or basic aqueous conditions to yield the free boronic acid:
Hydrolysis Reaction:
$$
\text{4-Bromo-2-chloropyridine-3-boronic acid pinacol ester} + \text{H}_2\text{O} \rightarrow \text{4-Bromo-2-chloropyridine-3-boronic acid} + \text{Pinacol}
$$
- Mild acidic hydrolysis (e.g., aqueous HCl) is commonly used.
- The process is typically rapid and quantitative.
- The boronic acid product is purified by extraction and recrystallization.
Alternative Synthetic Approaches
While the palladium-catalyzed borylation is the dominant method, alternative routes have been explored for similar pyridine boronic acids, such as:
- Lithiation-borylation: Halogen–lithium exchange on a suitably substituted pyridine, followed by reaction with a borate ester. This method is less favored for polyhalogenated pyridines due to regioselectivity challenges and functional group compatibility.
- Direct C–H borylation: Iridium-catalyzed C–H activation, but this is less selective for pyridines with multiple halogen substituents and is rarely used for this specific compound.
Industrial and Scale-Up Considerations
- Industrial production mirrors laboratory methods but emphasizes process safety, cost, and environmental impact.
- Continuous flow reactors and automated systems are increasingly used for improved yield and reproducibility.
- Reaction parameters (catalyst loading, solvent choice, temperature) are optimized for throughput and product purity.
Comparative Analysis with Analogous Compounds
Research Findings and Observations
- The palladium-catalyzed borylation method provides consistently high yields and is adaptable to different scales.
- The pinacol ester intermediate offers greater stability for storage and handling; hydrolysis to the boronic acid is straightforward.
- Reaction conditions (catalyst, base, solvent) can be fine-tuned to optimize yield and selectivity, especially important for multi-halogenated pyridine substrates.
- The method is highly reproducible and widely adopted in both academic and industrial laboratories.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-bromo-2-chloropyridine-3-boronic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogen-directed Miyaura borylation, where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the substitution of a halogen (e.g., Br or Cl) with a boronic acid group. Key variables include:
- Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.
- Base selection : Cs₂CO₃ or K₃PO₄ for optimal deprotonation without side reactions.
- Temperature : 80–100°C in anhydrous THF or dioxane to accelerate coupling .
- Post-synthesis purification often employs recrystallization (e.g., ethyl acetate/hexane) or silica gel chromatography for ≥95% purity .
Q. How should researchers characterize 4-bromo-2-chloropyridine-3-boronic acid to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine rings).
- ¹¹B NMR : Confirm boronic acid functionality (δ 28–32 ppm).
- HPLC-MS : Assess purity (>97%) and detect trace intermediates.
- X-ray crystallography (if crystalline): Resolve positional ambiguities in halogen and boronic acid groups .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store at 0–6°C under inert gas (N₂/Ar) to prevent:
- Hydrolysis : Boronic acids degrade in humid environments; use desiccants.
- Oxidation : Avoid exposure to air by sealing vials tightly.
- For long-term stability (>6 months), lyophilize and store as a solid .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when conflicting catalytic data arise?
- Methodological Answer : Address contradictions via:
- Ligand screening : Test Buchwald (XPhos) vs. SPhos ligands to enhance Pd catalyst turnover.
- Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) for solubility and reactivity.
- Additives : Include TBAB (tetrabutylammonium bromide) to stabilize boronate intermediates.
- Kinetic studies : Use in situ IR or LC-MS to identify rate-limiting steps and byproducts .
Q. What strategies mitigate competing side reactions (e.g., deborylation or protodeboronation) during functionalization?
- Methodological Answer :
- pH control : Maintain near-neutral conditions (pH 6–8) to suppress acid/base-mediated degradation.
- Temperature modulation : Lower reaction temperatures (≤50°C) reduce protodeboronation.
- Protecting groups : Temporarily mask the boronic acid as a pinacol ester, cleaved post-coupling .
Q. How does the steric and electronic profile of 4-bromo-2-chloropyridine-3-boronic acid influence its reactivity in multi-component reactions?
- Methodological Answer :
- Steric effects : The 2-chloro and 3-boronic acid groups create a congested ortho/para arrangement, slowing nucleophilic attacks but favoring electrophilic substitutions.
- Electronic effects : The electron-withdrawing Cl and Br enhance electrophilicity at the 4-position, directing cross-couplings to meta sites.
- Computational modeling (DFT) can predict reactive hotspots and guide substrate design .
Q. What analytical techniques resolve discrepancies in reported solubility and stability data across solvents?
- Methodological Answer :
- Dynamic light scattering (DLS) : Quantify aggregation in polar solvents (e.g., DMSO vs. MeOH).
- TGA-DSC : Measure thermal stability thresholds (<150°C for decomposition).
- UV-Vis spectroscopy : Track degradation kinetics under varying pH and light exposure .
Data Contradiction Analysis
Q. How to interpret conflicting catalytic efficiency data in cross-coupling reactions?
- Methodological Answer :
- Control experiments : Replicate reactions with identical substrates, catalysts, and solvents to isolate variables.
- Synergistic vs. antagonistic effects : Test if trace metals (e.g., Cu²⁺) or solvents (e.g., EtOH) inhibit Pd catalysts.
- Meta-analysis : Compare datasets across literature to identify trends (e.g., higher yields with Pd(OAc)₂ vs. PdCl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
